Cas no 186551-97-3 (3-Amino-5-methylbenzonitrile)

3-Amino-5-methylbenzonitrile is a versatile aromatic compound featuring both an amino (–NH₂) and a nitrile (–CN) functional group on a methyl-substituted benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty chemicals. The electron-donating amino group and electron-withdrawing nitrile group enhance its reactivity in electrophilic and nucleophilic substitution reactions, enabling diverse derivatization. Its methyl group further contributes to steric and electronic modulation in target molecules. The compound is typically characterized by high purity and stability, ensuring consistent performance in synthetic applications. Its utility in heterocycle formation and coupling reactions underscores its importance in fine chemical manufacturing.
3-Amino-5-methylbenzonitrile structure
3-Amino-5-methylbenzonitrile structure
Product Name:3-Amino-5-methylbenzonitrile
CAS No:186551-97-3
MF:C8H8N2
MW:132.162521362305
MDL:MFCD13176491
CID:1090762
PubChem ID:21845918
Update Time:2025-10-28

3-Amino-5-methylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-5-methylbenzonitrile
    • CS-0198299
    • UNPIGVYJSNRGBR-UHFFFAOYSA-N
    • DB-105346
    • AS-82584
    • Z1201626946
    • SCHEMBL1639085
    • 186551-97-3
    • AKOS006335608
    • MFCD13176491
    • EN300-248640
    • DTXSID90618739
    • 3-AMino-5-Methyl-benzonitrile
    • SY129731
    • SB75513
    • MDL: MFCD13176491
    • Inchi: 1S/C8H8N2/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,10H2,1H3
    • InChI Key: UNPIGVYJSNRGBR-UHFFFAOYSA-N
    • SMILES: NC1=CC(C#N)=CC(C)=C1

Computed Properties

  • Exact Mass: 132.068748264g/mol
  • Monoisotopic Mass: 132.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 49.8Ų

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3-Amino-5-methylbenzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:186551-97-3)3-Amino-5-methylbenzonitrile
Order Number:A939827
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:31
Price ($):378.0
Email:sales@amadischem.com

Additional information on 3-Amino-5-methylbenzonitrile

Research Briefing on 3-Amino-5-methylbenzonitrile (CAS: 186551-97-3) in Chemical Biology and Pharmaceutical Applications

3-Amino-5-methylbenzonitrile (CAS: 186551-97-3) is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical compounds. Recent studies have highlighted its significance in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. This briefing provides an overview of the latest research advancements involving this compound, focusing on its synthetic applications, biological activities, and potential therapeutic uses.

A 2023 study published in the Journal of Medicinal Chemistry explored the role of 3-Amino-5-methylbenzonitrile as a building block for novel kinase inhibitors. Researchers utilized this compound to synthesize a series of derivatives targeting the JAK-STAT pathway, which is implicated in inflammatory diseases and cancer. The study reported promising in vitro activity, with several derivatives exhibiting nanomolar potency against JAK2 and JAK3 kinases. These findings underscore the compound's versatility in drug discovery.

In another recent investigation, 3-Amino-5-methylbenzonitrile was employed in the development of positron emission tomography (PET) tracers for imaging neurodegenerative diseases. A team from MIT and Harvard modified the compound with fluorine-18 isotopes, creating a tracer capable of crossing the blood-brain barrier and binding to amyloid plaques. Preliminary results, published in ACS Chemical Neuroscience, demonstrated high specificity and low background signal in animal models, suggesting potential for early Alzheimer's disease diagnosis.

The compound's unique chemical properties have also attracted attention in materials science. A 2024 paper in Advanced Materials described its use as a precursor for organic semiconductors. When polymerized with specific thiophene derivatives, 3-Amino-5-methylbenzonitrile formed stable conductive films with applications in flexible electronics and biosensors. This interdisciplinary application highlights the compound's expanding utility beyond traditional pharmaceutical contexts.

From a synthetic chemistry perspective, recent advances have improved the production efficiency of 3-Amino-5-methylbenzonitrile. A green chemistry approach developed by researchers at the University of Tokyo employs biocatalysis to achieve the amination step with 98% yield and minimal waste. This method, detailed in Green Chemistry, addresses previous challenges in scaling up production while maintaining environmental sustainability.

Looking forward, the diverse applications of 3-Amino-5-methylbenzonitrile position it as a valuable tool in both drug discovery and materials science. Ongoing clinical trials involving derivatives of this compound are expected to report results in 2025, potentially validating its therapeutic potential. The compound's adaptability to various chemical modifications continues to make it a focus of innovative research across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:186551-97-3)3-Amino-5-methylbenzonitrile
A939827
Purity:99%
Quantity:1g
Price ($):378.0
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